molecular formula C14H12ClFN2O2 B4963713 2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide

2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide

Cat. No. B4963713
M. Wt: 294.71 g/mol
InChI Key: UILCAWJVAGVYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as CF3, is a chemical compound that has been extensively studied for its potential use in scientific research. CF3 is a synthetic compound that was first synthesized in the laboratory and has since been used in various research studies due to its unique properties. In

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the brain, and this compound has been shown to enhance GABAergic neurotransmission. This enhancement of GABAergic neurotransmission may be responsible for the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential use in scientific research. This compound has also been shown to have a wide range of applications, making it a versatile compound for use in various research studies. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some toxicity at high doses, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of research is to further elucidate its mechanism of action. This could lead to the development of more effective treatments for neurological disorders. Another direction for future research is to explore the potential use of this compound in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties. Overall, this compound has great potential for use in scientific research, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-chloro-4-fluorophenol with pyridine-3-methanol and acetic anhydride. The resulting product is this compound, which is a white crystalline powder. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including in the field of medicinal chemistry, drug discovery, and neuropharmacology. This compound has been studied as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-12-6-11(16)3-4-13(12)20-9-14(19)18-8-10-2-1-5-17-7-10/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILCAWJVAGVYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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